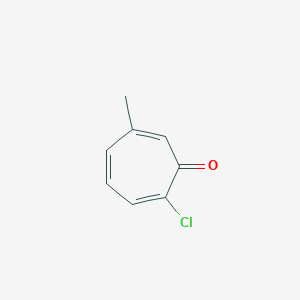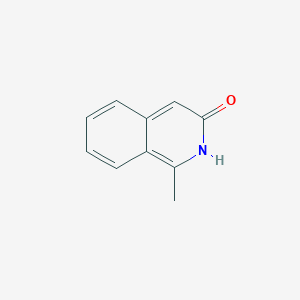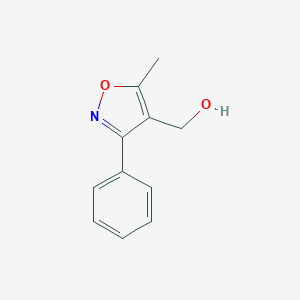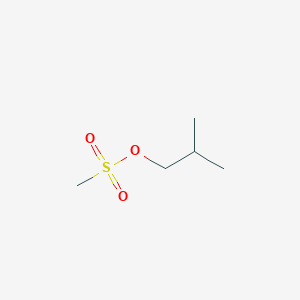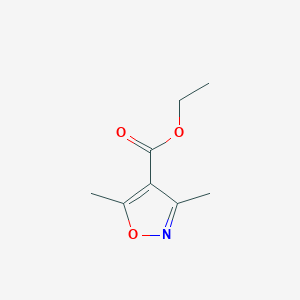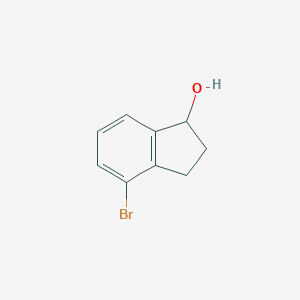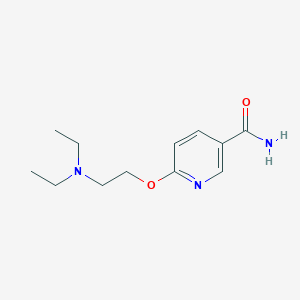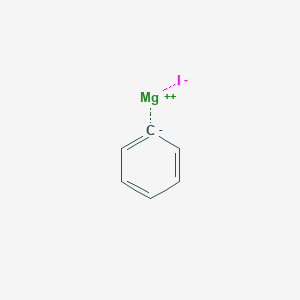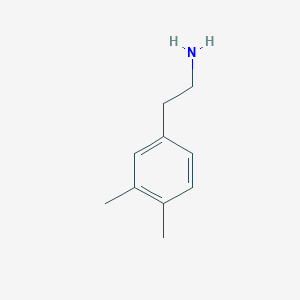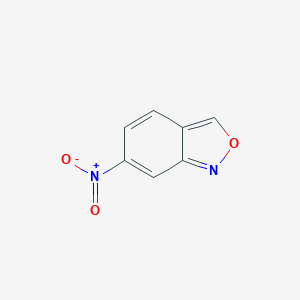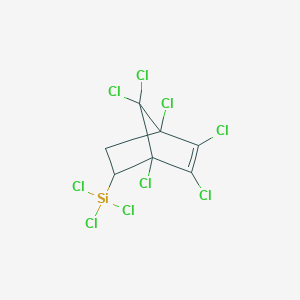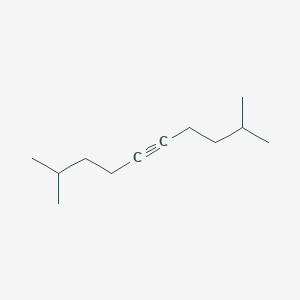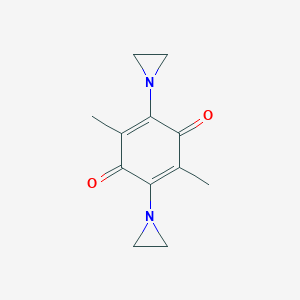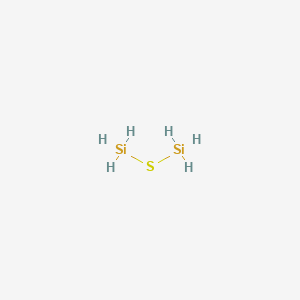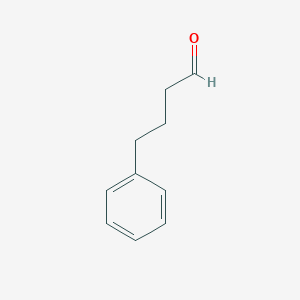
4-苯基丁醛
概述
描述
4-Phenylbutanal, also known as 4-Phenylbutyraldehyde, is an organic compound with the molecular formula C10H12O. It consists of a butanal chain with a phenyl group attached to the fourth carbon atom. This compound is a colorless to pale yellow liquid with a characteristic aldehyde odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .
科学研究应用
4-Phenylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of fragrances and flavor compounds due to its pleasant aldehyde odor.
安全和危害
4-Phenylbutanal causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
作用机制
Target of Action
It’s structurally similar compound, 4-phenylbutylamine, is known to interact with trypsin-1 in humans
Biochemical Pathways
Compounds with similar structures, such as 4-phenylbutylamine, are known to be involved in various biochemical processes
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . Its lipophilicity (Log Po/w) ranges from 1.89 to 3.0, indicating a moderate level of lipophilicity, which could influence its distribution and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
4-Phenylbutanal can be synthesized through several methods. One common method involves the hydroformylation of styrene using a rhodium catalyst. The reaction proceeds as follows:
C6H5CH=CH2+CO+H2→C6H5CH2CH2CH2CHO
In this reaction, styrene reacts with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to form 4-Phenylbutanal .
Industrial Production Methods
For industrial-scale production, 4-Phenylbutanal is often prepared using a reverse synthesis method. This involves the use of manganese chloride and lithium chloride as co-catalysts to increase the reaction temperature from -78°C to -20°C, thereby reducing refrigeration costs. This method is advantageous for large-scale production as it can be carried out in ordinary low-temperature tanks .
化学反应分析
Types of Reactions
4-Phenylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-Phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-Phenylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-Phenylbutanoic acid.
Reduction: 4-Phenylbutanol.
Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Phenylbutanoic acid: The oxidized form of 4-Phenylbutanal.
4-Phenylbutanol: The reduced form of 4-Phenylbutanal.
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the butyl chain.
Uniqueness
4-Phenylbutanal is unique due to its specific structure, which combines an aromatic ring with a butanal chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to modulate enzyme activity and cellular signaling pathways also distinguishes it from simpler aldehydes like benzaldehyde .
属性
IUPAC Name |
4-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRGTVSKOPUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171404 | |
| Record name | 4-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18328-11-5 | |
| Record name | 4-Phenylbutanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-phenylbutanal influence its reactivity in photochemical reactions?
A1: 4-Phenylbutanal exhibits interesting photochemical behavior due to the presence of both a carbonyl group and a γ-hydrogen atom. Upon UV irradiation, the excited triplet state of the carbonyl group can abstract the γ-hydrogen, leading to the formation of a biradical intermediate. This intermediate can then undergo various reactions, such as cyclization to form cyclobutanones or fragmentation to yield alkenes and aldehydes. [, ] For example, irradiation of 4-phenylbutanal can lead to the formation of 2-hydroxy-2-phenylcyclobutanone through intramolecular hydrogen abstraction and subsequent cyclization. [] The rate of this hydrogen abstraction is influenced by the substituents on the phenyl ring and the length of the alkyl chain. [] Furthermore, the photochemical reactions of 4-phenylbutanal derivatives containing a cycloalkenyl group at the α-position are influenced by reaction conditions. Under neutral conditions, intramolecular hydrogen abstraction and Norrish type I fission occur, while acidic conditions favor reduction and cyclization reactions. []
Q2: Can 4-phenylbutanal be used to synthesize chiral molecules? If so, what are the applications?
A2: Yes, 4-phenylbutanal serves as a valuable starting material in the asymmetric synthesis of various chiral compounds. One example is its use in preparing chiral porphyrin imine manganese complexes. [] These complexes act as catalysts in the asymmetric epoxidation of styrene derivatives, yielding chiral epoxides with high enantiomeric excess (ee). [] The chiral environment provided by the porphyrin imine ligand, derived from (S)-3-benzyl-2-methyl-4-phenylbutanal, plays a crucial role in achieving high enantioselectivity. [] Chiral epoxides are essential building blocks in synthesizing various pharmaceuticals and biologically active compounds.
Q3: How can 4-phenylbutanal be used in the development of HIV-1 protease inhibitors?
A3: 4-Phenylbutanal plays a crucial role in synthesizing novel, potent, diol-based HIV-1 protease inhibitors. [] The key step involves an intermolecular pinacol homocoupling of (2S)-2-benzyloxymethyl-4-phenylbutanal, a derivative of 4-phenylbutanal. [] This reaction produces a series of carba analogue inhibitors with varying stereochemistry at the diol center. These inhibitors demonstrate potent inhibition of HIV-1 protease and exhibit excellent antiviral activity in cell-based assays, even in the presence of human serum. [] The study highlights the structure-activity relationship of these inhibitors, particularly the impact of stereochemistry on their potency and efficacy. []
Q4: Can 4-phenylbutanal be used to probe the stereoselectivity of enzymes?
A4: Yes, 4-phenylbutanal and its derivatives are valuable probes for investigating the stereoselectivity of enzymes, particularly serine proteases like subtilisin Carlsberg (SC) and α-chymotrypsin (CT). [] By evaluating the inhibitory activity of chiral aldehyde analogs, researchers can gain insights into the enzyme's ability to discriminate between different stereoisomers. For instance, studies using (R)- and (S)-4-phenylpentanal revealed that both SC and CT exhibited preferential binding to the R-enantiomer. [] This information sheds light on the enzyme's active site topology and its ability to recognize specific stereochemical features of its substrates.
Q5: What unique reactivity of 4-phenylbutanal is observed in reactions with nucleophiles under specific conditions?
A5: Interestingly, 4-phenylbutanal displays unexpected reactivity in the presence of a silyl ketene acetal and an imidodiphosphorimidate (IDPi) catalyst. [] Instead of the expected reaction at the aldehyde, the nucleophile preferentially attacks the ketone functionality. [] This unusual selectivity is attributed to the formation of a highly reactive cyclic oxocarbenium ion intermediate, influenced by the steric bulk of the IDPi catalyst. [] This reaction provides a novel route to access tetrahydrofurans, particularly highly substituted derivatives, which are challenging to synthesize using traditional methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

